Cas no 25249-39-2 (Benzene,1,1'-methylenebis[chloro- (9CI))

Benzene,1,1'-methylenebis[chloro- (9CI) structure
25249-39-2 structure
Product Name:Benzene,1,1'-methylenebis[chloro- (9CI)
CAS-nummer:25249-39-2
MF:C13H10Cl2
MW:237.12450170517
CID:268831
PubChem ID:7576
Update Time:2025-04-19

Benzene,1,1'-methylenebis[chloro- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Methane,bis(chlorophenyl)- (6CI,7CI,8CI)
    • 1-Chloro-4-(4-chlorobenzyl)benzene
    • BRN 1873121
    • DBM (the methane derivative) (VAN)
    • EINECS 202-973-9
    • DBM (the methane derivative)
    • NSC-406594
    • 1-Chloro-4-(4-chlorobenzyl)benzene #
    • Di-(p-chlorophenyl)methane
    • 4,4'-DDM
    • AI3-09103
    • Diphenylmethane, 4,4'-dichloro
    • NSC109556
    • Benzene, 1,1'-methylenebis(4-chloro-
    • DTXSID6059239
    • Bis(4-chlorophenyl)methane
    • Di-(4-chlorophenyl)methane
    • NSC 406594
    • AKOS021983202
    • UNII-BT223M491B
    • Methane, bis(4-chlorophenyl)-
    • 4,4'-Dichlorodiphenylmethane
    • Di(4-chlorophenyl)methane
    • FT-0631541
    • Benzene, 1,1'-methylenebis[4-chloro-
    • Bis(4'-chlorophenyl)methane
    • Bis(p-chlorophenyl)methane
    • Q27103881
    • J-000490
    • 101-76-8
    • CHEBI:28763
    • NSC406594
    • 25249-39-2
    • BT223M491B
    • SCHEMBL1106684
    • 4-05-00-01848 (Beilstein Handbook Reference)
    • WLN: GR D1R DG
    • Bis-(4-chlorophenyl)-methane
    • 4,4'-DDM, PESTANAL(R), analytical standard
    • Benzene,1'-methylenebis[4-chloro-
    • 1-chloro-4-[(4-chlorophenyl)methyl]benzene
    • 1,1'-methylenebis[4-chlorobenzene]
    • bis(4'-Chlorophenyl)methane (DDM)
    • NSC-109556
    • 1,1'-Methylenebis(4-chlorobenzene)
    • 4,4'-Dichlorodiphenylmethane;p,p'-DDM
    • Di(p-chlorophenyl)methane
    • Methane, bis(p-chlorophenyl)-
    • NS00023084
    • C06641
    • p,p'-Dichlorodiphenylmethane
    • Benzene,1,1'-methylenebis[chloro- (9CI)
    • Inchi: 1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
    • InChI-sleutel: LQGSWLJZAKVBJH-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)CC1C=CC(=CC=1)Cl

Berekende eigenschappen

  • Exacte massa: 236.016
  • Monoisotopische massa: 236.016
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 157
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 0A^2

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: 319.6°Cat760mmHg
  • Vlampunt: 139.8°C
  • Brekindex: 1.622
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk